Bid BH3 (80-99), FAM labeled

Apoptosis Bcl-2 family Bax activation

Unlabeled BH3 peptides cannot be directly quantified in real-time binding assays, forcing reliance on indirect or endpoint methods. Bid BH3 (80-99), FAM labeled solves this with a covalently attached 5-FAM fluorophore (Ex/Em 494/518 nm) enabling homogeneous FP and FRET assays. • ~1000-fold more potent than other BH3 peptides in mitochondrial permeabilization-use as calibrator for MOMP and Bax/Bak activation studies. • High-affinity Bcl-2/BFL-1 binding (Kd ~7.1 nM) validates it as an FP tracer for BH3 mimetic screening. • Lyophilized, ≥95% purity; ships ambient; global delivery.

Molecular Formula C116H171N33O38S
Molecular Weight 2667.9 g/mol
Cat. No. B12374485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBid BH3 (80-99), FAM labeled
Molecular FormulaC116H171N33O38S
Molecular Weight2667.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
InChIInChI=1S/C116H171N33O38S/c1-14-53(8)89(147-104(176)74(43-82(118)154)142-96(168)67(21-18-35-127-114(121)122)138-109(181)90(54(9)15-2)149-110(182)91(55(10)16-3)148-105(177)77(46-87(162)163)144-97(169)69(30-32-84(156)157)136-94(166)58-23-26-63-62(39-58)112(185)187-116(63)64-27-24-60(151)41-79(64)186-80-42-61(152)25-28-65(80)116)108(180)132-57(12)93(165)134-66(20-17-34-126-113(119)120)95(167)141-73(40-59-47-125-50-130-59)101(173)140-72(38-51(4)5)100(172)131-56(11)92(164)135-68(29-31-81(117)153)99(171)146-88(52(6)7)107(179)129-48-83(155)133-75(44-85(158)159)102(174)145-78(49-150)106(178)137-70(33-37-188-13)98(170)143-76(45-86(160)161)103(175)139-71(111(183)184)22-19-36-128-115(123)124/h23-28,39,41-42,47,50-57,66-78,88-91,150-152H,14-22,29-38,40,43-46,48-49H2,1-13H3,(H2,117,153)(H2,118,154)(H,125,130)(H,129,179)(H,131,172)(H,132,180)(H,133,155)(H,134,165)(H,135,164)(H,136,166)(H,137,178)(H,138,181)(H,139,175)(H,140,173)(H,141,167)(H,142,168)(H,143,170)(H,144,169)(H,145,174)(H,146,171)(H,147,176)(H,148,177)(H,149,182)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,183,184)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t53-,54-,55-,56-,57-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,88-,89-,90-,91-/m0/s1
InChIKeyLPYGCOPVEHQUSA-GVUDQSTCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bid BH3 (80-99), FAM Labeled: A Critical Fluorescent Probe for Bcl-2 Family Interaction Studies and BH3 Mimetic Screening


Bid BH3 (80-99), FAM labeled is a synthetic, 21-residue peptide corresponding to the BH3 domain of the human pro-apoptotic Bcl-2 family protein Bid (residues 80-99), with a 5-carboxyfluorescein (5-FAM) moiety covalently attached at its N-terminus . The peptide's sequence, EDIIRNIARHLAQVGDSMDR, encompasses the conserved BH3 domain responsible for binding to anti-apoptotic proteins like Bcl-2 and Mcl-1, as well as for directly activating the pro-apoptotic effectors Bax and Bak, thereby promoting mitochondrial outer membrane permeabilization and apoptosis [1]. The conjugation of the 5-FAM fluorophore (excitation/emission: 494/518 nm) enables its use in quantitative, high-throughput fluorescence-based assays, distinguishing it as a key tool compound for studying protein-protein interactions and screening small-molecule BH3 mimetics .

Why Bid BH3 (80-99), FAM Labeled Cannot Be Substituted by Other BH3 Peptides in Bcl-2 Family Research


BH3-only proteins exhibit a defined hierarchy of functional activity and binding selectivity that precludes simple interchangeability. For instance, while both Bid and Bim are classified as 'direct activators' of Bax and Bak, Bid chimeras have been shown to be ~1000-fold more effective than peptides derived from other BH3-only proteins in mitochondrial permeabilization assays [1]. Furthermore, the binding affinity profiles of BH3 peptides from Bid, Bim, Puma, Bad, Noxa, Bmf, Bik, and Hrk are highly distinct across the five key anti-apoptotic proteins (Bcl-xL, Bcl-2, Mcl-1, Bcl-w, Bfl-1), confirming that each peptide has a unique interaction landscape . Therefore, using a generic, unlabeled, or different BH3 peptide will not recapitulate the specific binding and activation properties of the Bid BH3 domain, and crucially, will lack the fluorescence label essential for direct, real-time quantification in standard screening assays.

Quantitative Evidence for Bid BH3 (80-99), FAM Labeled: Direct Comparisons and Key Performance Data


FAM-Bid BH3 vs. Bim BH3: Differential Potency in Direct Bax Activation

The BimBH3 peptide demonstrates a fivefold greater potency than BidBH3 for binding to BaxΔC, a difference that is directly attributed to a single amino acid variation [1]. This finding underscores that even closely related BH3 domains are not functionally equivalent. While both peptides are classified as direct activators, the magnitude of their effect differs significantly, which is critical for studies aiming to precisely model Bax activation kinetics or for screens designed to identify compounds that specifically mimic one activator over the other.

Apoptosis Bcl-2 family Bax activation

FAM-Bid BH3 vs. Other BH3 Peptides: Superior Functional Activity in Mitochondrial Permeabilization

In a direct comparison using a recombinant Bid chimera system, the BH3 domain of Bid was found to be ~1000-fold more effective at activating Bak and Bax in mitochondrial permeabilization assays than peptides derived from other BH3-only proteins like Puma, Hrk, Bmf, Bik, Bad, and Noxa [1]. This establishes a clear functional hierarchy where Bid (and Bim) are the strongest activators, while others are either weaker or completely inactive (e.g., Bad and Noxa).

Mitochondrial Permeabilization Bak/Bax Activation Apoptosis

FAM-Bid BH3: Validated High-Affinity Binding for Fluorescence Polarization Assay Development

The N-terminally FAM-labeled Bid BH3 peptide (residues 79-99) has been extensively validated as a high-affinity fluorescent probe for developing competitive binding assays against key anti-apoptotic targets. The dissociation constant (Kd) of FAM-Bid for Bcl-2 protein has been determined to be 7.1 nM [1]. Similarly, a fluorescence polarization assay was established using FAM-BID as a tracer against BFL-1, yielding an IC50 value of 3.31 nM and a Kd of 5.99 ± 1.12 nM [2]. These sub-nanomolar to low nanomolar affinities provide a robust assay window (signal-to-noise ratio) essential for reliable high-throughput screening of small-molecule BH3 mimetics.

Fluorescence Polarization High-Throughput Screening Bcl-2 Bfl-1

FAM-Labeled vs. Unlabeled Bid BH3: Key Technical Differentiation for Assay Readouts

The covalent conjugation of a 5-FAM fluorophore to the N-terminus of the Bid BH3 (80-99) peptide sequence imparts a specific, quantifiable fluorescence property (excitation/emission: 494/518 nm) not present in the unlabeled peptide . The molecular weight is increased from 2309.6 g/mol for the unlabeled peptide (C95H161N33O32S) to 2667.9 g/mol for the FAM-labeled version (C116H171N33O38S) . This modification enables the peptide's use in homogeneous, mix-and-read assays like fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET), eliminating the need for secondary reagents, wash steps, or radioactive tracers. Critically, vendors note that literature references for the FAM-labeled peptide are distinct from those of the unlabeled version, highlighting their separate applications [1].

Fluorescence Peptide Synthesis Binding Assay

Optimal Research and Industrial Applications for Bid BH3 (80-99), FAM Labeled


High-Throughput Screening (HTS) of Small-Molecule BH3 Mimetics via Fluorescence Polarization

Due to its validated high-affinity binding (Kd ~7.1 nM) to anti-apoptotic proteins like Bcl-2 and BFL-1, Bid BH3 (80-99), FAM labeled is an ideal tracer for developing robust fluorescence polarization (FP) competition assays [1]. Its use in a homogeneous, mix-and-read format allows for the rapid and cost-effective screening of large chemical libraries to identify novel BH3 mimetics that disrupt Bcl-2 family protein-protein interactions, a key strategy in oncology drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Studies of Bax/Bak Activation

The established functional hierarchy, where the Bid BH3 domain is ~1000-fold more potent than other BH3 peptides in activating mitochondrial permeabilization, positions this FAM-labeled peptide as a critical control and calibrator [1]. Researchers can use it to benchmark the activity of novel compounds or modified peptides in assays measuring Bax/Bak oligomerization and cytochrome c release, providing a quantitative foundation for understanding the molecular determinants of apoptotic potency.

Mechanistic Studies of Protein-Protein Interaction Networks in the Bcl-2 Family

The distinct binding affinity profile of the Bid BH3 domain for different anti-apoptotic proteins (Bcl-xL, Bcl-2, Mcl-1, Bcl-w, Bfl-1) can be directly and quantitatively measured using this fluorescent probe in assays like FRET or FP [1]. This allows for precise, real-time kinetic analysis of binding events and the mapping of interaction networks, providing deeper insight into the complex regulatory mechanisms of the intrinsic apoptosis pathway than possible with unlabeled peptides or less-characterized analogs.

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